molecular formula C3H5O3P B15488863 Prop-1-yn-1-ylphosphonic acid CAS No. 5518-69-4

Prop-1-yn-1-ylphosphonic acid

Cat. No.: B15488863
CAS No.: 5518-69-4
M. Wt: 120.04 g/mol
InChI Key: CQPJLZWBXXBTJA-UHFFFAOYSA-N
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Description

Prop-1-yn-1-ylphosphonic acid is a valuable alkynylphosphonate building block in synthetic and medicinal chemistry research. Its core research value lies in its use as a dipolarophile in cycloaddition reactions, particularly for the construction of nitrogen-containing heterocycles. For instance, alkynylphosphonates serve as key reactants in the oxidative [3+2] cycloaddition with pyridinium-N-imines to synthesize pyrazolo[1,5-a]pyridine-3-phosphonates . The pyrazolo[1,5-a]pyridine scaffold is a critical motif in medicinal chemistry, known for its high metabolic stability and role as an isostere for indole or purine cores; this scaffold is found in marketed drugs like Ibudilast and is investigated for applications in neurodegenerative disorders, inflammation, and as kinase inhibitors . The integration of a phosphonate group with these heterocyclic systems is a promising strategy in drug design, as the phosphonate moiety can mimic biological phosphate esters, thereby influencing the bioavailability and target interaction of potential therapeutic agents . This compound is intended for research applications only. Researchers should handle it with appropriate precautions, as phosphonic acid compounds can be harmful if swallowed and cause severe skin burns and eye damage .

Properties

CAS No.

5518-69-4

Molecular Formula

C3H5O3P

Molecular Weight

120.04 g/mol

IUPAC Name

prop-1-ynylphosphonic acid

InChI

InChI=1S/C3H5O3P/c1-2-3-7(4,5)6/h1H3,(H2,4,5,6)

InChI Key

CQPJLZWBXXBTJA-UHFFFAOYSA-N

Canonical SMILES

CC#CP(=O)(O)O

Origin of Product

United States

Synthetic Methodologies for Prop 1 Yn 1 Ylphosphonic Acid and Its Esters

Carbon-Phosphorus Bond Formation Strategies for Alkynylphosphonates

The creation of the C-P bond in alkynylphosphonates can be achieved through several key synthetic approaches, including transition metal-catalyzed cross-coupling reactions, nucleophilic phosphonylation, and base-catalyzed condensation and addition reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Cu-Catalyzed Csp–P Coupling)

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-heteroatom bonds, and the synthesis of alkynylphosphonates is no exception. Copper-catalyzed reactions, in particular, have proven effective for the direct coupling of terminal alkynes or their derivatives with phosphorus-containing reagents.

One notable approach involves the copper-catalyzed cross-coupling of propargyl halides with H-phosphonates. In a study demonstrating a general method for the enantioconvergent radical Michaelis–Becker-type C(sp³)–P cross-coupling, a variety of propargyl halides were successfully coupled with H-phosphonates. While the primary focus of this research was on generating α-chiral alkyl phosphorus compounds, the methodology is applicable to the synthesis of alkynylphosphonates. The reaction is typically carried out in the presence of a copper(I) salt, such as copper(I) iodide (CuI), a suitable ligand, and a base.

A representative procedure involves charging a reaction vessel with CuI, a chiral anionic ligand, and a base like cesium carbonate (Cs₂CO₃) under an inert atmosphere. A solvent such as chlorobenzene (B131634) is added, followed by the sequential addition of the propargyl halide and the H-phosphonate. The reaction mixture is then stirred at a controlled temperature until completion. This method provides a direct route to the Csp-P bond, forming the alkynylphosphonate skeleton.

Table 1: Representative Copper-Catalyzed Csp–P Cross-Coupling for Alkynylphosphonate Synthesis
EntryPropargyl HalideH-PhosphonateCatalyst SystemBaseSolventTemp. (°C)TimeProduct
1Propargyl bromideDiethyl phosphite (B83602)CuI / Chiral LigandCs₂CO₃Chlorobenzene0120 hDiethyl prop-1-yn-1-ylphosphonate

Nucleophilic Phosphonylation Approaches

Nucleophilic phosphonylation methods are classic and widely used strategies for the synthesis of phosphonates. The most prominent of these is the Michaelis-Arbuzov reaction. This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. In the context of prop-1-yn-1-ylphosphonate synthesis, a 1-halo-1-propyne serves as the electrophile.

The reaction proceeds via the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the sp-hybridized carbon bearing the halogen. This results in the formation of a phosphonium (B103445) salt intermediate. Subsequent dealkylation of this intermediate by the displaced halide ion yields the desired dialkyl prop-1-yn-1-ylphosphonate and an alkyl halide byproduct. The reaction is often carried out at elevated temperatures and can be performed neat or in a suitable high-boiling solvent. The choice of trialkyl phosphite can influence the reaction, with trimethyl and triethyl phosphites being common due to the formation of volatile byproducts that can be easily removed.

Table 2: Michaelis-Arbuzov Reaction for the Synthesis of Diethyl Prop-1-yn-1-ylphosphonate
Entry1-Halo-1-propynePhosphiteConditionsProduct
11-Bromo-1-propyneTriethyl phosphiteNeat, 160 °CDiethyl prop-1-yn-1-ylphosphonate

Base-Catalyzed Condensation and Addition Reactions

Base-catalyzed reactions provide another avenue for the synthesis of functionalized alkynylphosphonates. These reactions often involve the addition of a phosphorus-stabilized carbanion to a carbonyl compound or other electrophile. A notable example is the base-catalyzed reaction of (3-hydroxyprop-1-yn-1-yl)phosphonates with isatins to produce spiro-1,3-dioxolane oxindoles.

In this methodology, a base, such as lithium tert-butoxide (t-BuOLi), is used to deprotonate the hydroxyl group of the (3-hydroxyprop-1-yn-1-yl)phosphonate. The resulting alkoxide then undergoes an intramolecular cyclization or an intermolecular reaction. While this specific example leads to a more complex derivative, the underlying principle of base-catalyzed addition is applicable to the synthesis of simpler alkynylphosphonates. For instance, the addition of a dialkyl phosphite to an activated alkyne in the presence of a base can lead to the formation of the corresponding alkynylphosphonate.

Hydrolysis and Dealkylation for the Synthesis of Prop-1-yn-1-ylphosphonic Acid

The synthesis of this compound from its corresponding esters is a crucial final step. This transformation is typically achieved through hydrolysis or dealkylation procedures, with acid-catalyzed hydrolysis and McKenna-type dealkylation being two of the most common methods.

Acid-Catalyzed Hydrolysis of Phosphonate (B1237965) Esters

The hydrolysis of dialkyl phosphonates to their corresponding phosphonic acids can be effectively carried out under acidic conditions. sustech.edu.cn This method generally involves heating the phosphonate ester in the presence of a strong mineral acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). sustech.edu.cn

The reaction proceeds through the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. Subsequent nucleophilic attack by water on the phosphorus atom or on the α-carbon of the ester alkyl group leads to the cleavage of the ester bond. The process is repeated for the second ester group to yield the final phosphonic acid. The reaction conditions, such as temperature and reaction time, can be adjusted to ensure complete hydrolysis. For instance, the hydrolysis of diethyl 3,3-diethoxypropylphosphonate has been studied kinetically, providing insights into the mechanism of acid-catalyzed hydrolysis of phosphonated compounds. rsc.org A patent for quinoxaline-phosphonic acid derivatives also mentions the hydrolysis of phosphonic acid esters by heating in highly concentrated aqueous acids like concentrated hydrochloric acid. nih.gov

Table 3: General Conditions for Acid-Catalyzed Hydrolysis of Dialkyl Phosphonates
EntrySubstrateReagentConditionsProduct
1Diethyl prop-1-yn-1-ylphosphonateConcentrated HClRefluxThis compound
2Diethyl prop-1-yn-1-ylphosphonateConcentrated HBrRefluxThis compound

McKenna-Type Dealkylation Procedures

The McKenna dealkylation is a mild and efficient method for the conversion of dialkyl phosphonates to phosphonic acids, particularly for substrates that are sensitive to harsh acidic or basic conditions. nih.gov This procedure involves the reaction of the phosphonate ester with a halotrimethylsilane, most commonly bromotrimethylsilane (B50905) (TMSBr), followed by solvolysis with an alcohol (typically methanol) or water. nih.gov

The reaction is believed to proceed via the silylation of the phosphoryl oxygen by TMSBr, which generates a highly reactive phosphonium intermediate. The bromide ion then attacks one of the alkyl groups of the ester, leading to the formation of a silyl (B83357) phosphonate and an alkyl bromide. This process is repeated for the second alkyl group. The resulting bis(trimethylsilyl) phosphonate is then readily hydrolyzed by the addition of methanol (B129727) or water to afford the desired phosphonic acid. The mild conditions of the McKenna dealkylation make it compatible with a wide range of functional groups. nih.gov

Table 4: McKenna-Type Dealkylation of Diethyl Prop-1-yn-1-ylphosphonate
EntrySubstrateReagentsConditionsProduct
1Diethyl prop-1-yn-1-ylphosphonate1. Bromotrimethylsilane (TMSBr)2. Methanol or Water1. Neat or in a suitable solvent (e.g., CH₂Cl₂), room temperature2. Addition at 0 °C to room temperatureThis compound

Boron Reagent-Mediated Dealkylation

The conversion of phosphonate esters to their corresponding phosphonic acids is a critical final step in many synthetic routes. While harsh acidic conditions can be used, milder reagents are often necessary to avoid the degradation of sensitive functional groups within the molecule. Boron-based reagents, particularly boron tribromide (BBr₃), have emerged as highly effective for this purpose. researchgate.net

The dealkylation process using boron tribromide is clean, efficient, and generally proceeds under mild, non-aqueous conditions. researchgate.net The reaction involves the treatment of a dialkyl phosphonate with BBr₃, which quantitatively converts esters like dimethyl, diethyl, and diisopropyl phosphonates into the desired phosphonic acid after a subsequent hydrolysis or methanolysis step. researchgate.net This method's utility is enhanced by its compatibility with a wide array of functional groups that might be present in the rest of the molecule, which is a significant advantage over traditional hydrolysis with strong acids like HCl or HBr. researchgate.netgoogle.com

The general mechanism involves the Lewis acidic boron atom coordinating to the phosphoryl oxygen, facilitating the cleavage of the alkyl-oxygen bond. The reaction can be performed at low temperatures, further preserving delicate molecular structures.

Table 1: Conditions for Boron Tribromide-Mediated Dealkylation of Dialkyl Phosphonates

Starting EsterReagentSolventTemperatureReaction TimeProduct
Dimethyl PhosphonateBBr₃Hexane (B92381)-30°C to 70°C6 hoursPhosphonic Acid
Diethyl PhosphonateBBr₃Toluene-30°C to 70°C6 hoursPhosphonic Acid
Diisopropyl PhosphonateBBr₃Toluene-30°C to 70°C6 hoursPhosphonic Acid

This table presents generalized conditions based on literature for the dealkylation of various phosphonate esters. researchgate.net

Hydrogenolytic Cleavage of Benzylic Phosphonate Esters

Hydrogenolysis is another mild and highly selective method for deprotecting phosphonic acids, specifically from their benzylic esters. acsgcipr.org This technique is particularly valuable in synthetic organic chemistry for the removal of benzyl (B1604629) protecting groups from alcohols, amines, and, in this context, phosphonate esters. acsgcipr.orgrsc.org

The reaction is typically carried out using molecular hydrogen (H₂) gas in the presence of a metal catalyst, most commonly palladium on charcoal (Pd/C). acsgcipr.orgchemicalforums.com The process involves the catalytic cleavage of the carbon-oxygen bond of the benzyl group. acsgcipr.org The substrate, dissolved in a suitable solvent like ethanol (B145695) or tetrahydrofuran, is exposed to hydrogen at or above atmospheric pressure. rsc.orgchemicalforums.com The benzyl group is converted to toluene, and the phosphonate ester is converted to the free phosphonic acid. acsgcipr.org

A key advantage of this method is its orthogonality to many other functional groups. For instance, isolated double or triple bonds are generally not reduced under these conditions, making it a suitable method for producing unsaturated phosphonic acids like this compound from its dibenzyl ester. acsgcipr.org An alternative to using H₂ gas is transfer hydrogenation, where a hydrogen donor molecule such as 1,4-cyclohexadiene (B1204751) is used in the presence of the catalyst. acsgcipr.org

Table 2: Typical Conditions for Hydrogenolytic Cleavage of Benzyl Esters

Protecting GroupCatalystHydrogen SourceSolventKey Feature
Benzyl Ester10% Pd/CH₂ (gas)Ethanol, THFMild, selective for benzyl groups. acsgcipr.orgchemicalforums.com
Benzyl EsterPd Black1,4-CyclohexadieneEthanolAvoids use of H₂ gas (transfer hydrogenation). acsgcipr.org

Stereoselective Synthesis of this compound Derivatives

Achieving stereochemical control is a paramount goal in modern synthetic chemistry, as the biological activity of chiral molecules often depends on their specific three-dimensional structure.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

The asymmetric synthesis of phosphonic acid derivatives can be achieved by employing chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Well-known examples of chiral auxiliaries used in various asymmetric syntheses include oxazolidinones (popularized by David A. Evans) and pseudoephedrine derivatives. researchgate.netnih.govresearchgate.net In the context of phosphonate synthesis, a chiral auxiliary could be attached to the phosphorus atom or to a part of the organic framework to direct the diastereoselective formation of a new stereocenter. For instance, the alkylation of a chiral phosphonamide can proceed with high diastereoselectivity. nih.gov

Alternatively, catalytic asymmetric synthesis offers a more atom-economical approach. This strategy uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Hydrogen-bond-donor catalysis, for example, has been developed for the enantioselective synthesis of compounds with stereogenic phosphorus(V) centers. harvard.edu Similarly, chiral rhodium catalysts have been used for the asymmetric hydroboration of alkenes bearing a phosphonate group, enabling the creation of chiral tertiary boronic esters which are versatile synthetic intermediates. nih.gov

Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of Reaction ControlledKey Advantage
OxazolidinonesAlkylation, Aldol reactionsHigh diastereoselectivity, well-established methodology. researchgate.netresearchgate.net
PseudoephenamineAlkylation reactionsExcellent stereocontrol, crystalline derivatives. nih.gov
CamphorsultamVarious C-C bond formationsPredictable stereochemical outcomes. wikipedia.org

Control of Z/E Isomerism in Related Propynylphosphonate Syntheses

While the triple bond of this compound does not exhibit Z/E isomerism, this stereochemical consideration is highly relevant for the synthesis of related alkenylphosphonates (containing a C=C double bond). The spatial arrangement of substituents around a double bond (Z for zusammen or together, and E for entgegen or opposite) can significantly impact a molecule's properties and reactivity. rsc.org

The control of Z/E isomerism is a fundamental challenge in synthetic chemistry. rsc.org In many cases, synthetic methods produce mixtures of Z and E isomers, which can be difficult to separate. rsc.org Therefore, developing stereoselective reactions that preferentially form one isomer is of great importance.

For the synthesis of alkenylphosphonates, the stereochemical outcome can often be controlled by the choice of reaction conditions or the geometry of the starting materials. For example, in Wittig-type reactions or Horner-Wadsworth-Emmons reactions, which are commonly used to form double bonds, the Z/E selectivity can be influenced by factors such as the nature of the base, the solvent, and the specific structure of the phosphonate ylide and the carbonyl compound. The Darzens reaction, used to create epoxyphosphonates, is another example where the diastereoselectivity (which can translate to Z/E isomerism in subsequent steps) can be controlled by the choice of base. metu.edu.tr

Chemical Reactivity and Transformation Studies of Prop 1 Yn 1 Ylphosphonic Acid and Its Derivatives

Reactions Involving the Alkyne Moiety

The electron-withdrawing nature of the phosphonate (B1237965) group activates the alkyne moiety of prop-1-yn-1-ylphosphonic acid derivatives, making it susceptible to a variety of chemical transformations.

[3+2] Cycloaddition Reactions (e.g., with Heterocyclic N-Imines)

Derivatives of this compound, such as diethyl prop-1-yn-1-ylphosphonate, participate in [3+2] cycloaddition reactions. A notable example is the reaction with in situ generated pyridinium-N-imines to form pyrazolo[1,5-a]pyridine-3-ylphosphonates. nih.govresearchgate.net This type of reaction, a form of 1,3-dipolar cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings. nih.govnih.gov

The reactivity in these cycloadditions is influenced by the substituents on the alkyne. For instance, tetraethyl ethynylbisphosphonate and diethyl 2-TMS- and 2-OPh-ethynylphosphonates exhibit high reactivity, yielding the corresponding pyrazolo[1,5-a]pyridines in good to excellent yields without a catalyst. researchgate.net In contrast, 2-aliphatic and 2-phenyl acetylenes show lower activity, requiring a catalyst like Fe(NO₃)₃·9H₂O to achieve moderate yields. nih.govresearchgate.net The use of certain bases like DBU or t-BuOK can be detrimental, as they may react with the alkyne itself. nih.gov

Table 1: Catalyst and Substituent Effects on the [3+2] Cycloaddition of Alkynylphosphonates with Pyridinium-N-imines

Alkyne Reactant Catalyst Yield Reference
Diethyl prop-1-yn-1-ylphosphonate/diethyl propa-1,2-diene-1-ylphosphonate mixture None 0% nih.govresearchgate.net
Diethyl prop-1-yn-1-ylphosphonate/diethyl propa-1,2-diene-1-ylphosphonate mixture 10 mol% Fe(NO₃)₃·9H₂O Moderate nih.govresearchgate.net
Tetraethyl ethynylbisphosphonate None Good to Excellent researchgate.net
Diethyl 2-TMS-ethynylphosphonate None Good to Excellent researchgate.net
Diethyl 2-OPh-ethynylphosphonate None Good to Excellent researchgate.net

Data sourced from studies on the oxidative [3+2] cycloaddition of alkynylphosphonates. nih.govresearchgate.net

Nucleophilic Additions to the Carbon-Carbon Triple Bond

The carbon-carbon triple bond in this compound and its esters is electrophilic due to the polarization induced by the phosphonate group. This makes it susceptible to nucleophilic addition reactions. wikipedia.orglibretexts.org In these reactions, a nucleophile attacks one of the carbon atoms of the triple bond, leading to the formation of a new single bond and the breaking of a π-bond. wikipedia.org

Softer nucleophiles generally favor a 1,4-conjugate addition to the acetylenic moiety. nih.govresearchgate.net This reactivity is a cornerstone of "click chemistry," with thiol-yne, amino-yne, and hydroxyl-yne reactions being prominent examples. nih.gov For instance, the reaction of activated alkynes with thiols (thiol-yne) can proceed via a nucleophilic pathway, often aided by the high nucleophilicity of the thiolate anion, to achieve quantitative conversions under ambient conditions. nih.gov

Metal-Catalyzed Functionalizations (e.g., Gold-Catalyzed Processes, Hydroamination, Hydroamidation)

The alkyne group of this compound derivatives can be functionalized through various metal-catalyzed reactions. Gold catalysts, in particular, have proven effective in promoting reactions such as hydroamination and hydroamidation. nih.gov

Gold-catalyzed hydroamination of propargylic alcohols with anilines, for example, can lead to the formation of 3-hydroxyimines with complete regioselectivity. nih.gov These intermediates can be further transformed into valuable products like 1,3-amino alcohols or 3-hydroxyketones. nih.gov The versatility of gold catalysis allows for controlled access to different products from the same starting materials by manipulating the reaction conditions. nih.govcapes.gov.br

Reactions at the Phosphonic Acid/Phosphonate Group

The phosphonic acid or phosphonate moiety of the title compound offers another site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Esterification and Transesterification Reactions

This compound can undergo esterification, a condensation reaction with an alcohol, typically in the presence of an acid catalyst, to form the corresponding phosphonate esters and water. monash.edu This is a fundamental transformation in organophosphorus chemistry. asau.ru

Similarly, transesterification reactions can be employed to convert one phosphonate ester into another by reacting it with a different alcohol. monash.edu These reactions can be catalyzed by various catalysts, including mixed oxides like Sr:Zr, which possess both acidic and basic sites, enabling simultaneous esterification and transesterification. rsc.org Enzymatic catalysis also presents a promising alternative for these transformations, particularly in the context of producing fatty acid ethyl esters from feedstocks with high acidity. nih.gov

Derivatization of the Phosphoryl Moiety

The phosphoryl group (P=O) in this compound and its esters can be derivatized to introduce a wide array of functional groups. This is a key strategy in the development of biologically active compounds and functional materials. asau.ru For instance, the phosphonic acid moiety can be "discharged" with other molecules, such as amino acid esters, to enhance biological potency. dokumen.pub

The synthesis of phosphonopyrroles, for example, can be achieved through methods like the ZnCl₂-catalyzed 5-exo-dig hydroamination of propargylic enamines, which are derived from β-ketophosphonates. researchgate.net This highlights how derivatization of the phosphonate group can be integrated into the construction of complex heterocyclic systems.

Multicomponent Reactions Incorporating Prop-1-yn-1-ylphosphonate Scaffolds

The versatility of the prop-1-yn-1-ylphosphonate scaffold makes it a valuable building block in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. These reactions are prized for their atom economy and ability to generate structural diversity.

A notable application involves the synthesis of phosphoryl-substituted spiro-1,3-dioxolane oxindoles through a base-catalyzed reaction between isatins and (3-hydroxyprop-1-yn-1-yl)phosphonates. researchgate.netmdpi.com This reaction proceeds with high yields and can involve various aryl-substituted and N-functionalized isatins. mdpi.com The process can also be performed as a three-component reaction with activated ketones, where the (3-hydroxyprop-1-yn-1-yl)phosphonate is formed in situ. researchgate.netmdpi.com

Another significant MCR is the gold-catalyzed four-component multifunctionalization of alkynes. In a model reaction, diethyl (3-phenylprop-2-yn-1-yl)phosphonate, an arylboronic acid, water, and a fluorinating agent (Selectfluor) were combined. nih.gov This reaction, enabled by an Au(I)/Au(III) redox cycle, results in the formation of an oxo-arylfluorination product, diethyl (2-fluoro-3-oxo-3-phenyl-2-(p-tolyl)propyl)phosphonate, in good yield. nih.gov The protocol demonstrates excellent functional group compatibility and can be scaled up, highlighting its synthetic utility. nih.gov

The synthesis of various nitrogen or oxygen-containing heterocycles with a phosphonate moiety has also been achieved through multicomponent approaches. researchgate.net For instance, (1,2-dihydroisoquinolin-1-yl)methylphosphonates can be synthesized via a three-component reaction of 2-alkynylbenzaldehydes, primary amines, and dialkyl phosphites. researchgate.net These reactions are often optimized for factors like catalyst, solvent, and temperature to achieve high yields. researchgate.net

Table 1: Examples of Multicomponent Reactions with Prop-1-yn-1-ylphosphonate Derivatives

Reactants Catalyst/Base Product Type Yield Reference
Isatins, (3-Hydroxyprop-1-yn-1-yl)phosphonates t-BuOLi Spiro-1,3-dioxolane oxindoles High mdpi.com
Diethyl (3-phenylprop-2-yn-1-yl)phosphonate, 4-Tolylboronic acid, H₂O, Selectfluor (4-CF₃Ph)₃PAuCl α,α-Disubstituted ketone 70% nih.gov
2-Alkynylbenzaldehydes, Primary amines, Dialkyl phosphites AgOTf or CuI (1,2-Dihydroisoquinolin-1-yl)methylphosphonates Moderate to High researchgate.net

Regioselectivity and Stereoselectivity in Complex Transformations

Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules from prop-1-yn-1-ylphosphonate scaffolds. The unique electronic and steric properties of this functional group play a significant role in directing the outcomes of these transformations.

In the gold-catalyzed four-component reaction previously mentioned, the phosphonate group acts as a site-directing auxiliary. nih.gov This directing effect ensures that the functionalization occurs with excellent chemo- and regioselectivity, leading to the specific formation of α,α-disubstituted ketones. nih.gov The reaction proceeds with the carbon-carbon triple bond being converted into a C=O bond, a C-C bond, and a C-F bond with high precision. nih.gov

High stereoselectivity is observed in the base-catalyzed synthesis of spiro-1,3-dioxolane oxindoles from isatins and (3-hydroxyprop-1-yn-1-yl)phosphonates. mdpi.com The use of lithium tert-butoxide (t-BuOLi) as a base was found to be effective in producing the desired spiro compounds with high stereoselectivity. mdpi.com

The Horner-Wadsworth-Emmons (HWE) olefination provides another clear example of stereocontrol. In a model study, the reaction of β-ionone with a trimethylsilyl (B98337) (TMS)-protected propargyl phosphonate was optimized to improve E-selectivity. nih.govacs.org The choice of base was found to be crucial, with sodium bis(trimethylsilyl)amide (NaHMDS) providing a higher E/Z ratio compared to lithium- and potassium-based counterparts. nih.gov The nature of the phosphonate ester group also influences selectivity, though in this specific case, larger substituents did not offer a significant advantage. nih.govacs.org

Table 2: Optimization of a Horner-Wadsworth-Emmons (HWE) Olefination for E-Selectivity

Base Solvent E/Z Ratio Yield Reference
LiHMDS THF 75:25 89% nih.gov
NaHMDS THF 82:18 91% nih.gov
KHMDS THF 79:21 85% nih.gov
nBuLi THF 76:24 90% nih.gov

These examples underscore the importance of reaction conditions—including the choice of catalyst, base, and protecting groups—in dictating the regio- and stereochemical outcome of transformations involving this compound and its derivatives.

Spectroscopic and Structural Characterization Techniques for Prop 1 Yn 1 Ylphosphonic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of prop-1-yn-1-ylphosphonic acid derivatives. By analyzing the spectra from different nuclei (¹H, ¹³C, and ³¹P), a complete picture of the molecular framework can be constructed.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For derivatives of this compound, key diagnostic signals include those from the protons on the ethyl or methyl esters of the phosphonate (B1237965) group and any substituents on the propargyl chain.

In a notable example involving spiro-1,3-dioxolane oxindoles derived from (3-hydroxyprop-1-yn-1-yl)phosphonates, a key signal is the olefinic proton, which appears at a chemical shift of 4.52 ppm. nist.govchemicalbook.com Crucially, this proton signal exhibits coupling to the phosphorus nucleus, with a characteristic two-bond coupling constant (²JH,P) of 7.1 Hz, confirming its proximity to the phosphonate group. nist.govchemicalbook.com For other derivatives, such as Diethyl 3-(tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-ylphosphonate, the terminal alkyne proton is absent, and instead, signals corresponding to the protecting group and the phosphonate ethyl esters are observed. unl.pt

Compound/FragmentProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Spiro-1,3-dioxolane oxindole (B195798) derivativeOlefinic H4.52²JH,P = 7.1
Diethyl 3-(THP-oxy)prop-1-yn-1-ylphosphonateO-CH-O4.79 (t)J = 2.8
Diethyl 3-(THP-oxy)prop-1-yn-1-ylphosphonateCH₂-O-THP4.36 (d)J = 3.8
Diethyl 3-(THP-oxy)prop-1-yn-1-ylphosphonateP-O-CH₂4.12-4.21 (m)

This table presents representative ¹H NMR data for derivatives of this compound, highlighting key diagnostic signals.

¹³C NMR spectroscopy is vital for mapping the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectra of this compound derivatives is the presence of signals for the two sp-hybridized carbons of the alkyne moiety. These signals are split into doublets due to coupling with the ³¹P nucleus.

For instance, in the analysis of spiro-1,3-dioxolane oxindoles, the acetylenic carbon directly bonded to the phosphorus atom (C1) resonates at approximately 79.3 ppm and displays a large one-bond coupling constant (¹JC,P) of 196.8 Hz. nist.govchemicalbook.com The second acetylenic carbon (C2, here part of an olefinic system after reaction) is found at 86.1 ppm, showing a smaller three-bond coupling (³JC,P) of 15.4 Hz. nist.govchemicalbook.com These characteristic coupling constants are definitive proof of the prop-1-yn-1-ylphosphonate framework.

Compound/FragmentCarbon AtomChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Spiro-1,3-dioxolane oxindole derivativeP-C ≡C79.3 (d)¹JC,P = 196.8
Spiro-1,3-dioxolane oxindole derivativeP-C≡C 86.1 (d)³JC,P = 15.4

This table showcases typical ¹³C NMR data for the acetylenic carbons in a derivative of this compound, emphasizing the crucial C-P coupling constants.

As organophosphorus compounds, ³¹P NMR spectroscopy is an essential and highly sensitive technique for characterization. It provides a direct window into the chemical environment of the phosphorus atom. The spectrum typically consists of a single resonance for each unique phosphorus nucleus in the molecule, and its chemical shift is indicative of the oxidation state and bonding of the phosphorus. For derivatives of this compound, the phosphorus atom is in the P(V) oxidation state. The analysis by ³¹P NMR is routinely used to monitor reaction progress, such as the consumption of a phosphonate starting material, and to confirm the formation of the final product. nist.govchemicalbook.comresearchgate.net While specific chemical shifts can vary with substitution, they generally fall within a characteristic range for alkynylphosphonates.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. For derivatives of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable. Techniques such as electrospray ionization (ESI) are commonly employed to generate ions from the sample, which are then analyzed. nist.govchemicalbook.com The high accuracy of HRMS allows for the determination of the elemental composition of the parent ion, thereby confirming the molecular formula of the synthesized compound with a high degree of confidence. nist.govchemicalbook.comresearchgate.net

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. In the study of this compound derivatives, these methods can confirm the presence of key structural motifs.

A crucial vibration is the stretching of the carbon-carbon triple bond (C≡C), which typically appears as a weak to medium intensity band in the IR spectrum in the range of 2100-2260 cm⁻¹. For Diethyl 3-(tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-ylphosphonate, this peak is observed at 2210 cm⁻¹. unl.pt Other important signals include the strong P=O stretching vibration (typically 1250-1300 cm⁻¹) and P-O-C stretching vibrations (typically 950-1050 cm⁻¹). unl.ptchemicalbook.com

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C≡CStretch2100 - 2260
P=OStretch1250 - 1300
P-O-CStretch950 - 1050

This table summarizes the characteristic infrared absorption frequencies for the key functional groups in this compound derivatives.

X-ray Crystallography for Solid-State Structure Elucidation

When a derivative of this compound can be grown as a single crystal of sufficient quality, X-ray crystallography offers the most definitive structural information. nih.gov This technique provides a precise three-dimensional map of electron density, from which the exact positions of atoms in the crystal lattice can be determined. nih.gov

The resulting structural model reveals accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. For this compound derivatives, a crystal structure would definitively establish the geometry around the phosphorus center (typically tetrahedral), the linearity of the C≡C bond, and the spatial relationship between the phosphonate group and the rest of the molecule. While the successful application of this technique is contingent on obtaining suitable crystals, it remains the gold standard for molecular structure determination. nih.gov

Chromatographic and Separation Methodologies for this compound Derivatives

The purification and analysis of this compound and its derivatives rely on various chromatographic techniques. The choice of method is dictated by the polarity of the target compound, with the highly polar nature of the parent acid necessitating different approaches compared to its less polar ester derivatives. Methodologies such as thin-layer chromatography (TLC), column chromatography, gas chromatography (GC), and high-performance liquid chromatography (HPLC) are instrumental in the isolation and characterization of these compounds.

Thin-Layer Chromatography

Thin-layer chromatography serves as a rapid and effective tool for monitoring the progress of reactions involving this compound derivatives and for the preliminary determination of appropriate solvent systems for column chromatography. The retention factor (Rƒ) in TLC is highly dependent on the polarity of the analyte and the composition of the mobile phase. libretexts.org

For the less polar derivatives, such as the diethyl ester of this compound, a common starting solvent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). researchgate.net The polarity of this system can be adjusted to achieve optimal separation, with typical Rƒ values for successful separation falling between 0.2 and 0.7. scispace.com For more polar derivatives or the parent acid, more polar solvent systems are required. A mixture of ethyl acetate, butanol, acetic acid, and water (in an 80:10:5:5 ratio) can be effective for highly polar compounds, although this specific system is not suitable for flash column chromatography. libretexts.org Another approach for very polar basic compounds involves using a mixture of 10% ammonium (B1175870) hydroxide (B78521) in methanol (B129727), which is then used in a 1% to 10% ratio with dichloromethane. researchgate.net

The visualization of spots on the TLC plate can be achieved using UV light if the compounds are UV-active, or by using chemical stains. libretexts.org

Table 1: General TLC Solvent Systems for Phosphonates

Compound PolarityRecommended Solvent System (v/v)
Nonpolar5% Ethyl Acetate in Hexane
Moderately Polar10-50% Ethyl Acetate in Hexane
Polar100% Ethyl Acetate or 5% Methanol in Dichloromethane
Very Polar1-10% (10% NH₄OH in Methanol) in Dichloromethane

This table provides general starting points for TLC solvent system selection. The optimal system will depend on the specific derivative being analyzed.

Column Chromatography

For the preparative purification of this compound derivatives, particularly the esters, flash column chromatography is a widely used technique. The stationary phase is typically silica (B1680970) gel, a highly polar material. The selection of the mobile phase is critical and is often guided by prior TLC analysis.

The process involves packing a column with silica gel and eluting the crude product mixture with a solvent system of appropriate polarity. Nonpolar compounds will travel through the column more quickly, while more polar compounds will have a stronger affinity for the silica gel and elute more slowly. By collecting fractions of the eluent, the desired compound can be isolated from impurities. For instance, the purification of diethyl (4-(prop-1-yn-1-yl)phenyl)phosphonate has been successfully achieved using column chromatography over silica gel with a mixture of n-hexane and ethyl acetate as the eluent.

Gas Chromatography

Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and thermally stable organophosphorus compounds. chegg.com For less volatile or highly polar compounds like phosphonic acids, derivatization is often necessary to increase their volatility. A common method involves the conversion of the phosphonic acid to its more volatile ester, such as a methyl or ethyl ester, prior to GC analysis. chegg.com

The separation in GC is achieved on a capillary column, and the choice of the stationary phase is crucial. For organophosphate analysis, columns with polar stationary phases are frequently employed. chegg.com Detection is typically performed using a flame photometric detector (FPD), which is highly selective for phosphorus-containing compounds, or a nitrogen-phosphorus detector (NPD). chegg.com Mass spectrometry (GC-MS) can also be coupled with GC to provide structural information for identification. chegg.com

For example, a study on the determination of organophosphate esters in water samples utilized a GC-MS system with an HP-5 column (a low-polarity phenyl methyl siloxane). The temperature program started at 70°C, ramped to 200°C, and then to 280°C. chegg.com While this specific example does not analyze this compound directly, the general methodology is applicable to its volatile derivatives.

Table 2: Illustrative GC-MS Conditions for Organophosphate Ester Analysis

ParameterCondition
Column HP-5 (30 m x 0.32 mm, 0.25 µm film thickness)
Carrier Gas Helium (1.2 mL/min)
Injector Temperature 280°C
Temperature Program 70°C initial, ramp at 15°C/min to 200°C, then at 10°C/min to 280°C (hold 5 min)
Detector Mass Spectrometer

This table presents a representative set of GC conditions that could be adapted for the analysis of volatile derivatives of this compound. chegg.com

High-Performance Liquid Chromatography

High-performance liquid chromatography is a versatile technique for both the analysis and purification of a wide range of compounds, including polar and nonpolar derivatives of this compound.

For the separation of less polar ester derivatives, reversed-phase HPLC is commonly used. In this mode, a nonpolar stationary phase (such as C8 or C18) is paired with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol and water. researchgate.net More polar compounds elute earlier, while less polar compounds are retained longer on the column.

For the highly polar this compound itself, or other polar derivatives, different strategies are needed. One approach is to use a more polar stationary phase in what is known as normal-phase HPLC. Another effective method is mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics. For instance, columns like the Newcrom B have been used for the separation of other polar phosphonic acids like glyphosate, demonstrating the potential of this approach. sielc.com The mobile phase in such separations often contains a buffer to control the ionization state of the acidic phosphonic acid group.

A patent for quinoxaline-phosphonic acid derivatives mentions the preparation of 3-(6-trifluoromethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)prop-1-yne-1-phosphonic acid diethyl ester, which would be amenable to standard reversed-phase HPLC for purification and analysis. google.com Another study details the synthesis of spiro-1,3-dioxolane oxindoles from (3-hydroxyprop-1-yn-1-yl)phosphonates, where purification of the products was likely achieved by chromatographic methods like HPLC. mdpi.comresearchgate.net

Theoretical and Computational Investigations of Prop 1 Yn 1 Ylphosphonic Acid Systems

Electronic Structure and Bonding Analysis

The electronic structure and bonding in prop-1-yn-1-ylphosphonic acid are defined by the interplay of the sp-hybridized carbons of the alkyne, the tetrahedral phosphorus center, and the electronegative oxygen atoms. A detailed analysis of these features can be achieved through computational methods like Density Functional Theory (DFT).

The bonding in this compound involves a combination of covalent and polar covalent bonds. The carbon-carbon triple bond (C≡C) is a region of high electron density, while the phosphorus-carbon (P-C) bond connects the organic and inorganic moieties of the molecule. The phosphonic acid group contains a highly polar phosphoryl (P=O) bond and two hydroxyl (P-OH) groups, which are capable of acting as both hydrogen bond donors and acceptors.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding in terms of localized electron-pair bonding units. nih.gov For this compound, NBO analysis would reveal the hybridization of the atomic orbitals and the nature of the orbital interactions. For instance, the P-C bond is formed from the overlap of an sp3-hybridized orbital on the phosphorus atom and an sp-hybridized orbital on the acetylenic carbon. The analysis can also quantify the extent of electron delocalization and hyperconjugative interactions within the molecule. researchgate.net In related organophosphorus compounds, computational studies have elucidated the nature of metal-phosphorus bonding, which can be extended to understand the bonding in this and similar molecules. researchgate.net

A theoretical study on α-aminophosphonate ligated copper complexes using DFT has provided insights into the electronic structures, spin densities, and reactivity of these molecules through Molecular Electrostatic Potential (MEP) maps and NBO analysis. nih.govdntb.gov.ua These computational approaches are directly applicable to this compound to understand its electronic properties.

Table 1: Calculated Geometric Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)
P=O1.48-
P-OH1.57-
P-C1.79-
C≡C1.21-
C-C1.46-
O-P=O-115.0
O-P-C-105.0
P-C≡C-178.0
C≡C-C-179.0

Note: The data in this table represents typical values that would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d)) and are for illustrative purposes.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways that are often difficult to probe experimentally. rsc.orgnih.govfiveable.menih.gov For this compound, its bifunctional nature, with both a nucleophilic alkyne and an acidic phosphonic acid group, suggests a diverse range of potential reactions.

One important class of reactions for alkynylphosphonates is cycloaddition. nih.govresearchgate.netresearchgate.netresearchgate.net For example, the [3+2] cycloaddition of an azide (B81097) with this compound would lead to the formation of a phosphonylated triazole, a class of compounds with potential biological applications. Computational studies, typically using DFT, can model this reaction by locating the transition state structure and calculating the activation barrier. nih.gov The calculated energy profile helps to understand the feasibility and kinetics of the reaction. fiveable.me

A recent study on the oxidative [3+2] cycloaddition of alkynylphosphonates with heterocyclic N-imines to synthesize pyrazolo[1,5-a]pyridine-3-phosphonates highlights the utility of such calculations. mdpi.com While this study focused on the diethyl ester of the phosphonic acid, the methodology is directly applicable to the free acid.

Table 2: Hypothetical Calculated Energies for the [3+2] Cycloaddition of Methyl Azide with this compound

ParameterEnergy (kcal/mol)
Activation Energy (ΔG‡)15.2
Reaction Energy (ΔGr)-25.8

Note: This data is hypothetical and for illustrative purposes to show the type of information obtained from quantum chemical calculations of a reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the rotation around the P-C and C-C single bonds. Understanding the conformational preferences of the molecule is crucial as they can influence its reactivity and interactions with other molecules. Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers.

The potential energy surface can be scanned by rotating the dihedral angles associated with the P-C and C-C bonds, and the energy of each conformation can be calculated. This allows for the identification of the global minimum and other low-lying energy conformers.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution. acs.orgresearchgate.netrsc.orgrsc.orgresearchgate.net MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes, solvent effects, and the formation of intermolecular interactions like hydrogen bonds. For example, simulations of heptyl phosphonic acid have been used to understand the dynamic hydrogen bonding network in the liquid phase. acs.org Similar simulations on this compound could reveal how it interacts with water molecules and how these interactions influence its conformational preferences.

Table 3: Hypothetical Relative Energies of Different Conformations of this compound

Conformation (Dihedral Angle O-P-C-C)Relative Energy (kcal/mol)
Staggered (60°)0.0
Eclipsed (0°)3.5
Staggered (180°)0.2

Note: This data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules. comporgchem.comresearchgate.netgithub.ioyoutube.com For this compound, DFT calculations can be used to predict its NMR (¹H, ¹³C, ³¹P) chemical shifts and IR vibrational frequencies. nih.gov The calculated spectra can be compared with experimental data to confirm the structure of the compound. The accuracy of these predictions has been shown to be quite high, especially when appropriate computational methods and basis sets are used. comporgchem.comgithub.io

In addition to spectroscopic data, quantum chemical calculations can provide valuable reactivity descriptors. nih.govutm.myresearchgate.netbeilstein-archives.org These descriptors are derived from the electronic structure of the molecule and offer insights into its chemical behavior. Key reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 4: Hypothetical Calculated Spectroscopic and Reactivity Descriptors for this compound

ParameterPredicted Value
¹H NMR (CH₃)1.9 ppm
¹³C NMR (C≡C)75, 85 ppm
³¹P NMR5 ppm
IR (C≡C stretch)2150 cm⁻¹
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap6.3 eV

Note: This data is hypothetical and for illustrative purposes.

Advanced Applications in Chemical Synthesis and Materials Science

Prop-1-yn-1-ylphosphonic Acid as a Versatile Synthetic Building Block

The dual functionality of this compound makes it a valuable precursor and intermediate in the synthesis of more complex chemical structures. The alkyne group provides a reactive site for carbon-carbon bond formation and cycloaddition reactions, while the phosphonic acid group can be used as an anchor or be incorporated into a larger molecular framework.

The terminal alkyne in this compound is a key functional group for the synthesis of a variety of heterocyclic compounds, which are integral to pharmaceuticals and functional materials. The reactivity of the alkyne allows it to participate in several types of cyclization reactions. For instance, it can undergo Michael-type additions followed by in situ cyclization to form heterocyclic systems. nih.gov A general synthetic strategy often begins with the condensation of a ketone with a source of active methylene, like malononitrile, to create an intermediate which then reacts with a suitable partner to form the heterocyclic ring. nih.gov

The alkyne group is a well-established precursor for:

Triazoles: Through copper- or ruthenium-catalyzed azide-alkyne cycloaddition (click chemistry).

Pyrazoles: By reacting with diazomethane (B1218177) or its derivatives.

Isoxazoles: Via cycloaddition with nitrile oxides.

Thiophenes: Certain synthetic routes allow for the construction of thiophene (B33073) rings using alkyne precursors. google.com

The phosphonic acid group can be carried through these synthetic steps, yielding novel heterocyclic phosphonic acids with potential applications in medicinal chemistry or as specialized ligands. Patents have described phosphonic acids containing heteroaryl groups for use in electronic devices, underscoring the value of combining these two functionalities. google.comgoogle.com

Table 1: Potential Heterocyclic Systems from Alkyne Precursors

Heterocyclic Class General Reactant Reaction Type
Triazole Organic Azide (B81097) [3+2] Cycloaddition
Pyrazole Diazo Compound [3+2] Cycloaddition
Isoxazole Nitrile Oxide [3+2] Cycloaddition
Thiophene Sulfur-based Reagents Cyclization/Condensation

As an intermediate, this compound serves as a foundational piece for building larger, multi-component molecular systems. Its phosphonic acid headgroup can bind strongly to a variety of oxide surfaces, acting as an anchor. nih.gov This leaves the alkyne tail group exposed and available for subsequent chemical transformations. This "bottom-up" approach is fundamental in creating complex surface-grafted architectures.

This strategy is particularly powerful in methods like surface-initiated polymerization or for attaching other functional molecules, such as biomolecules or photosensitizers, via robust covalent linkages formed at the alkyne site. The ability to form these well-defined molecular layers is crucial for creating the complex, ordered structures needed in advanced sensors and electronic devices. nih.gov

Role in Functional Materials Development

The phosphonic acid group is highly effective at binding to metal oxide surfaces, making this compound an ideal candidate for modifying material properties at the molecular level. This has led to its application in surface engineering, adhesion, and electronics.

Phosphonic acids are known to bind tenaciously to metal oxides, including aluminum oxide, titanium oxide, and indium tin oxide (ITO). nih.govsigmaaldrich.commdpi.com This strong interaction is the basis for their use in surface functionalization. By forming a layer of this compound on a surface, the surface's chemical and physical properties, such as wettability and reactivity, can be precisely controlled. mdpi.com

This robust binding also translates into excellent adhesion promotion. In dental applications, for example, specially designed phosphonic acid monomers have been shown to create strong and durable bonds between restorative materials and tooth enamel or metal alloys. nih.gov The phosphonic acid group facilitates a strong interfacial link, improving the mechanical integrity of the composite material. nih.gov The presence of a reactive group like an alkyne offers the potential for further cross-linking to enhance the adhesive's strength and durability.

This compound is an ideal molecule for forming self-assembled monolayers (SAMs) on various oxide substrates. nih.gov SAMs are highly ordered, single-molecule-thick films formed by the spontaneous organization of amphiphilic molecules from solution onto a surface. sigmaaldrich.com For phosphonic acids, the assembly process is driven by the strong, covalent interaction between the phosphonic acid headgroup and the hydroxylated oxide surface. nih.govmdpi.com

The binding to the surface typically occurs in a bidentate or tridentate fashion, where two or three of the phosphonic acid's oxygen atoms bond with the metal atoms on the surface. nih.gov This creates a dense, well-ordered monolayer. nih.gov The alkyne "tail" groups are oriented away from the surface, creating a new, functional interface whose properties are dictated by the alkyne. These SAMs are remarkably stable and can be used to engineer interfaces for applications in electronics, sensors, and corrosion protection. mdpi.comrsc.org

Table 2: Characteristics of Phosphonic Acid (PA) Based SAMs on Oxide Surfaces

Property Description Source(s)
Binding Mechanism Strong, chemisorptive binding to metal oxides (e.g., Al₂O₃, TiO₂, ITO). Typically bidentate or tridentate covalent bonding. nih.govmdpi.com
Formation Spontaneous assembly from dilute solution, often requiring a simple heating step to form a dense, ordered layer. nih.gov
Stability Exhibit greater oxidative and thermal stability compared to thiol-based SAMs on gold. sigmaaldrich.com
Functionality Allows for precise control over surface properties like wettability, work function, and chemical reactivity. nih.govmdpi.com

| Applications | Used as dielectric layers, for interface modification in electronics, and as protective coatings. | mdpi.comrsc.org |

In the field of organic electronics, the interface between the electrode and the active organic layer is critical to device performance. Phosphonic acid SAMs are widely used to modify transparent electrodes like indium tin oxide (ITO) in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), also known as organic solar cells. nih.gov

By forming a SAM on the ITO surface, it is possible to tune the electrode's work function—the energy required to remove an electron from its surface. nih.gov This allows for better energy-level alignment between the electrode and the organic semiconductor, reducing the energy barrier for charge injection or collection and thereby improving device efficiency and stability. nih.gov Phosphonic acid SAMs have been instrumental in developing low-voltage organic field-effect transistors (OFETs) by acting as ultra-thin, high-capacitance gate dielectric layers. rsc.orgmpg.de

The use of a molecule like this compound provides an additional advantage: the terminal alkyne group can serve as a point of attachment for other functional molecules or even be polymerized to create a cross-linked, highly stable interfacial layer, further enhancing the performance and lifetime of the organic electronic device. google.com

| Organic Field-Effect Transistors (OFET) | Acts as a high-capacitance, low-leakage gate dielectric; improves interface with the semiconductor. | Enables low-voltage operation (sub-2V), reduces contact resistance, and increases charge carrier mobility. | rsc.orgmpg.de |

Coordination Chemistry of this compound as a Ligand

This compound and its derivatives, particularly phosphonates, represent a class of versatile ligands in coordination chemistry. The phosphonate (B1237965) group provides a robust binding site for a wide array of metal ions. Coordination typically occurs through the oxygen atoms of the phosphonate moiety, which act as hard donors, forming stable complexes with various metal centers. The structural chemistry of gold(I) and other metals like ruthenium(II) and palladium(II) is heavily influenced by phosphine (B1218219) and phosphonate ligands. scholaris.cad-nb.inforesearchgate.net

While the primary coordination is through the phosphonate group, the presence of the propargyl unit (containing a carbon-carbon triple bond) introduces additional possibilities for metal interaction. The π-system of the alkyne can engage in secondary interactions with transition metals, potentially influencing the geometry and reactivity of the resulting complex. This dual functionality allows this compound to act as a potentially multifunctional ligand.

Structurally responsive ligands, which can alter their coordination mode, are of significant interest for accessing unique reaction mechanisms. For instance, phosphine 1-azaallyl (P^AzA) ligands coordinated to palladium can isomerize between different binding modes, facilitating challenging Csp³–Csp³ cross-coupling reactions. scholaris.ca Similarly, the combination of a hard phosphonate donor and a soft alkyne π-system in this compound could lead to novel structurally dynamic complexes. Research on related systems, such as acyclic nucleoside phosphonates, has shown that ether oxygens adjacent to a phosphonate group can participate in chelation, enhancing metal ion affinity and influencing biological activity. nih.gov

Applications in Agrochemical Research as Synthetic Scaffolds

In the field of agrochemical research, the development of new molecular frameworks is crucial for identifying novel herbicides, fungicides, and insecticides. This compound and its derivatives serve as valuable synthetic scaffolds—core structures that can be systematically modified to generate libraries of diverse compounds for biological screening.

A key synthetic application that underscores this utility is the reaction of (3-hydroxyprop-1-yn-1-yl)phosphonates with isatins. mdpi.comresearchgate.net This base-catalyzed reaction provides an efficient route to complex spiro-1,3-dioxolane oxindoles, which are intricate heterocyclic systems. mdpi.comresearchgate.net The ability to construct such unique three-dimensional structures from a relatively simple, functionalized alkyne is a powerful tool. The reaction proceeds with high yields and stereoselectivity, allowing for precise control over the final molecular architecture. researchgate.net

While the resulting spirooxindoles in this specific research were evaluated for pharmacological properties, the underlying synthetic strategy is directly applicable to agrochemical discovery. mdpi.comresearchgate.net The process of using a central scaffold (the propynylphosphonate) to create a variety of substituted heterocyclic compounds for biological testing is a foundational approach in the search for new agrochemicals. The phosphonate group itself is a known feature in some commercial agrochemicals, making its inclusion in novel scaffolds particularly relevant.

Utility in the Design and Synthesis of Pharmacophore Scaffolds for Drug Discovery Research

The design of pharmacophore scaffolds—the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity—is a cornerstone of modern drug discovery. This compound derivatives have proven to be highly useful building blocks for creating novel and potent pharmacophores. nih.govarxiv.orgnih.gov

Research has demonstrated the successful synthesis of phosphoryl-substituted spiro-1,3-dioxolane oxindoles through the base-catalyzed reaction of (3-hydroxyprop-1-yn-1-yl)phosphonates with various isatins. mdpi.comresearchgate.net These spirooxindole scaffolds are found in many pharmacologically significant compounds. mdpi.com The synthesized derivatives have shown promising biological activities, including cytotoxic effects against cancer cell lines and anti-platelet aggregation activity, in some cases exceeding that of acetylsalicylic acid. mdpi.com

Biological Activity of Synthesized Spirooxindole Derivatives
Derivative ClassKey Structural FeatureReported Biological ActivityReference
N-benzylated spirodioxolanesBenzyl (B1604629) group on the isatin (B1672199) nitrogenSignificant cytotoxic activity against the HuTu 80 (human duodenum adenocarcinoma) cell line. mdpi.com
5-Chloro-N-unsubstituted spirooxindolesChlorine at the 5-position of the isatin ringAnti-aggregational activity exceeding that of acetylsalicylic acid. mdpi.com

Furthermore, diethyl prop-1-yn-1-ylphosphonate is an effective dipolarophile in [3+2] cycloaddition reactions with N-imines. nih.govresearchgate.net This method allows for the synthesis of pyrazolo[1,5-a]pyridine-3-phosphonates, another class of heterocyclic scaffolds. nih.govresearchgate.net Such cycloaddition strategies are fundamental for constructing complex ring systems that can serve as cores for new therapeutic agents. The resulting pyrazolopyridine framework is a privileged structure found in many biologically active molecules. researchgate.net These examples highlight the role of this compound derivatives in generating novel molecular scaffolds suitable for elaboration into targeted drug candidates.

Derivatization and Analogue Development of Prop 1 Yn 1 Ylphosphonic Acid

Structural Modifications of the Prop-1-yn-1-yl Moiety

The prop-1-yn-1-yl moiety offers numerous possibilities for structural alteration, primarily through reactions involving the terminal alkyne and the propargylic position.

A common strategy for modifying the alkyne terminus is through Sonogashira cross-coupling reactions. This palladium-catalyzed reaction allows for the introduction of a wide array of aryl and vinyl substituents, creating a diverse library of substituted alkynylphosphonates. nih.govnih.gov For instance, the coupling of diethyl ethynylphosphonate with various aryl iodides can introduce functional groups like carboxylate esters, nitro groups, and aldehydes. nih.gov Another significant modification is the "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of 1,2,3-triazole rings. rsc.orgresearchgate.net This reaction is known for its high yield and compatibility with a broad range of functional groups. rsc.orgresearchgate.net

Furthermore, the triple bond of the propargyl group can undergo various addition reactions. For example, partial hydrogenation can convert the alkyne to a vinyl group, yielding vinyl phosphonates which are valuable monomers in the polymer industry. nih.gov The alkyne can also participate in Diels-Alder reactions to construct cyclic structures. nih.gov

Modifications at the propargylic position, while less common, can also be achieved. For example, the introduction of substituents at this position can influence the steric and electronic properties of the molecule.

Tailoring the Phosphonic Acid Group for Specific Chemical Properties

Esterification of the phosphonic acid to its corresponding phosphonate (B1237965) esters is a common modification. Diethyl and dibenzyl phosphonates are frequently synthesized intermediates. nih.gov The choice of the ester group can significantly impact the compound's solubility and its subsequent reactivity. For instance, dibenzyl phosphonates can be readily deprotected to the phosphonic acid under mild hydrogenolysis conditions. nih.gov The hydrolysis of phosphonate esters back to the phosphonic acid is typically achieved using strong acids like concentrated hydrochloric acid. nih.gov

Another important modification is the formation of phosphonamidates. This can be achieved through the reaction of chlorophosphonamidates with nucleophiles. harvard.edu This approach allows for the introduction of a wide range of amino substituents, creating a diverse set of analogues with potentially altered biological activities and chemical properties. harvard.edu

The phosphonic acid moiety itself can be synthesized through various methods, including the mechanochemical phosphorylation of acetylides using condensed phosphates, which offers a more sustainable route compared to traditional methods involving white phosphorus. nih.govacs.org

Synthesis of Chiral and Stereoisomeric Analogs

The introduction of chirality into prop-1-yn-1-ylphosphonic acid analogues can lead to compounds with specific stereochemical properties, which is particularly important in the development of biologically active molecules. wikipedia.org Chirality can be introduced at either the phosphorus center or at a carbon atom within the prop-1-yn-1-yl moiety. harvard.edusci-hub.box

The synthesis of P-stereogenic phosphonates can be achieved through enantioselective methods, such as hydrogen-bond-donor catalysis. harvard.edu For example, the desymmetrization of phosphonic dichlorides with amines in the presence of a chiral catalyst can furnish enantiomerically enriched chlorophosphonamidates. harvard.edu These chiral building blocks can then be used to synthesize a variety of P-stereogenic targets with high stereospecificity. harvard.edu

The separation of racemic mixtures of chiral phosphonates can be accomplished through chiral resolution techniques. wikipedia.org This often involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. tcichemicals.com

The synthesis of analogues with stereocenters in the carbon chain can be achieved by using chiral starting materials or through asymmetric synthesis strategies. For instance, the use of chiral auxiliaries can guide the stereochemical outcome of reactions. tcichemicals.com

Development of Polyphosphonate Architectures

The bifunctional nature of this compound, possessing both a polymerizable alkyne group and a phosphonate moiety, makes it an attractive monomer for the synthesis of polyphosphonate architectures. These polymers can exhibit unique properties due to the presence of the phosphorus-carbon bond. nih.gov

Polymerization of alkyne-containing phosphonates can lead to the formation of linear or cross-linked polymers with a backbone containing repeating phosphonate units. The properties of these polymers can be tuned by modifying the structure of the monomer. For example, the incorporation of different substituents on the prop-1-yn-1-yl moiety or the phosphonic acid group can alter the polymer's solubility, thermal stability, and flame retardant properties.

Furthermore, the alkyne groups within the polymer backbone can serve as handles for post-polymerization modification. For example, "click" chemistry can be used to attach various functional groups to the polymer chain, leading to the development of functional materials with tailored properties. rsc.org

An alternative approach to polyphosphonate architectures involves the use of phosphonate-containing monomers in copolymerization reactions. For example, vinyl phosphonates can be copolymerized with other vinyl monomers to create a wide range of functional polymers. rsc.org

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability is steering the development of environmentally benign synthetic methods for producing prop-1-yn-1-ylphosphonic acid and its analogues. Future research will likely prioritize the reduction of hazardous waste and the use of renewable resources.

Key research avenues include:

Mechanochemistry: The use of mechanical force to induce chemical reactions offers a solvent-free alternative to traditional synthesis. nih.gov Mechanochemical phosphorylation of acetylides using condensed phosphates has been demonstrated as a sustainable route to alkynyl phosphonates, bypassing hazardous intermediates like white phosphorus. nih.gov This approach could be adapted for the synthesis of this compound, significantly reducing the environmental impact.

Biocatalysis: Enzymes and whole-cell systems are gaining traction for the synthesis of phosphonates due to their high selectivity and mild reaction conditions. tandfonline.com While biocatalysis has been successfully applied to various phosphonates, its application to alkynylphosphonates like this compound remains a promising area for exploration. tandfonline.comnih.gov Research into identifying or engineering enzymes capable of forming the C-P bond in this compound could lead to highly efficient and green manufacturing processes. nih.gov

Green Solvents and Catalysts: The use of water, ionic liquids, or deep eutectic solvents as reaction media can significantly improve the environmental profile of synthetic processes. rsc.orgresearchgate.net For instance, room-temperature ionic liquids have been shown to be efficient catalysts for the synthesis of α-aminophosphonates in solvent-free conditions. rsc.org Similarly, biosourced catalysts, or "ecocatalysts," derived from metal-hyperaccumulating plants, have shown promise in the synthesis of α-hydroxyphosphonates. mdpi.com Exploring these green catalysts and solvent systems for the synthesis of this compound is a critical future direction. rsc.org

Table 1: Comparison of Green Synthesis Approaches for Phosphonates

ApproachAdvantagesChallenges for this compound
Mechanochemistry Solvent-free, reduced waste, use of safer reagents. nih.govSubstrate compatibility and scalability.
Biocatalysis High selectivity, mild conditions, biodegradable catalysts. tandfonline.comIdentification or engineering of suitable enzymes. nih.gov
Green Solvents Reduced toxicity and environmental impact. rsc.orgSolubility of reactants and catalyst compatibility.
Ecocatalysts Renewable, low-cost, and sustainable. mdpi.comCatalyst efficiency and substrate scope.

Integration into Automated and Flow Chemistry Platforms

The integration of synthetic routes for this compound into automated and flow chemistry platforms is a key step towards high-throughput screening and process optimization. These technologies offer enhanced control over reaction parameters, improved safety, and facile scalability.

Future developments will likely involve:

Flow Chemistry Synthesis: Continuous flow reactors provide excellent heat and mass transfer, enabling precise control over reaction conditions and the safe handling of reactive intermediates. wiley.com The synthesis of alkynylphosphonates can be adapted to flow systems, allowing for rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading.

High-Throughput Experimentation: Automated platforms can be employed to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the synthesis of this compound derivatives. This approach accelerates the discovery of optimal synthetic protocols.

In-line Analysis and Self-Optimization: The coupling of flow reactors with in-line analytical techniques, such as NMR and mass spectrometry, allows for real-time reaction monitoring. This data can be fed into algorithms that automatically adjust reaction parameters to optimize yield and purity.

Exploration of Novel Catalytic Activation Modes

The development of novel catalytic systems for the formation of the C–P bond is central to advancing the chemistry of this compound. Research is moving beyond traditional methods to explore more efficient and versatile catalytic transformations.

Emerging catalytic paradigms include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C–P bond formation under mild, transition-metal-free conditions. nih.govchemistryviews.org This approach can be applied to the synthesis of various phosphonates and holds significant potential for the functionalization of the propargyl moiety in this compound. nih.govresearchgate.net

Electrocatalysis: Electrochemical methods offer a green and efficient way to drive C–P bond formation. tandfonline.comtandfonline.com By using electricity as a traceless reagent, electrocatalysis can avoid the use of stoichiometric chemical oxidants or reductants, making the synthesis more sustainable. researchgate.netacs.orgoaepublish.com The application of electrocatalysis to the synthesis of alkynylphosphonates is a promising area for future investigation. organic-chemistry.org

Dual Catalysis: The combination of two different catalytic cycles in a single reaction vessel can enable transformations that are not possible with a single catalyst. Exploring dual catalytic systems, for instance, combining photoredox catalysis with transition metal catalysis, could open up new avenues for the synthesis of complex this compound derivatives.

Advanced Characterization Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound requires the application of advanced analytical techniques. Real-time monitoring of reaction progress can provide invaluable insights for process optimization and control.

Key techniques for future application include:

In-situ Spectroscopy: Techniques such as in-situ NMR, Raman, and IR spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. mdpi.com This allows for a detailed understanding of the reaction kinetics and mechanism.

Mass Spectrometry-Based Methods: Advanced mass spectrometry techniques, including those coupled with liquid chromatography (LC-MS), are crucial for the detection and identification of phosphonate (B1237965) compounds, even at low concentrations. nih.govnih.govives-openscience.eu The development of specific LC-MS/MS methods will be vital for analyzing complex reaction mixtures and for the discovery of novel derivatives. nih.govsigmaaldrich.com

Solid-State NMR: For reactions involving solid-supported catalysts or reagents, solid-state NMR spectroscopy can provide detailed structural information about the active species and their interactions with the support material. acs.orgacs.orgelsevierpure.comresearchgate.net

Computational Design and De Novo Synthesis of Novel Derivatives

Computational chemistry and machine learning are becoming indispensable tools in the design of new molecules with desired properties. These approaches can significantly accelerate the discovery of novel this compound derivatives with tailored functionalities.

Future research in this area will focus on:

In Silico Design and Docking: Molecular modeling and docking studies can be used to design and predict the biological activity of novel this compound derivatives. nih.govresearchgate.netnih.gov This allows for the rational design of compounds with specific therapeutic or agrochemical applications.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.govtandfonline.com These models can then be used to predict the activity of new, unsynthesized compounds, guiding synthetic efforts towards the most promising candidates.

De Novo Synthesis and Biosynthesis: The principles of de novo synthesis, which involves the creation of complex molecules from simple precursors, can be applied to the design of novel phosphonate structures. nih.govresearchgate.netresearchgate.net Furthermore, understanding the biosynthetic pathways of naturally occurring phosphonates can inspire the development of chemoenzymatic strategies for the synthesis of new this compound analogues. nih.govyoutube.comnih.gov

Q & A

Q. How should researchers design a high-throughput screening (HTS) pipeline to identify this compound derivatives with enhanced bioactivity?

  • Methodology :
  • Library Synthesis : Use parallel synthesis to generate derivatives with varied substituents (e.g., alkyl, aryl groups).
  • HTS Workflow : Employ 384-well plates for automated assays (e.g., fluorescence-based enzyme inhibition).
  • Data Analysis : Apply multivariate statistics (PCA or PLS regression) to correlate structural features with activity .

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